molecular formula C12H11N3O3 B11787217 Ethyl 2-(5-hydroxypyridin-2-YL)pyrimidine-5-carboxylate CAS No. 1447608-10-7

Ethyl 2-(5-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11787217
CAS No.: 1447608-10-7
M. Wt: 245.23 g/mol
InChI Key: YMNFPTLUQSQICL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate (CAS 1447608-10-7) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyrimidine core, a privileged scaffold in drug discovery known for its versatility and presence in molecules with a wide spectrum of pharmacological activities . The pyrimidine ring acts as an excellent bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . Its specific molecular architecture, which combines the pyrimidine core with a hydroxypyridine moiety, makes it a valuable template for constructing novel heterocyclic compound libraries. Researchers can utilize this compound in the design and synthesis of target molecules, particularly through molecular hybridization strategies aimed at discovering new therapeutic agents . Pyrimidine-based compounds have demonstrated significant potential in anti-fibrotic drug discovery. Recent research has shown that novel 2-(pyridin-2-yl)pyrimidine derivatives exhibit potent anti-fibrotic activities, effectively inhibiting collagen synthesis and the expression of COL1A1 protein in hepatic stellate cells, outperforming existing controls . Beyond anti-fibrotic applications, the pyrimidine scaffold is a key structural component in exploratory research for developing anti-infectives, anticancer agents, and treatments for neurological disorders, underscoring its broad utility in chemical biology . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1447608-10-7

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)8-5-14-11(15-6-8)10-4-3-9(16)7-13-10/h3-7,16H,2H2,1H3

InChI Key

YMNFPTLUQSQICL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Esterification of Nicotinic Acid :
    Nicotinic acid is converted to ethyl nicotinate via reflux with ethanol and sulfuric acid. This step achieves near-quantitative yields (98%) under mild conditions (85°C, 8 h). The product is purified by distillation and extraction, confirmed by 1H^1H NMR (DMSO-d6d_6: δ 9.07 ppm, pyridine protons).

  • Oxidation to Pyridine N-Oxide :
    Ethyl nicotinate is treated with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C, followed by room-temperature stirring. The reaction produces 3-(ethoxycarbonyl)pyridine 1-oxide in 98% yield after column chromatography. Characterization via 1H^1H NMR (CDCl3_3: δ 8.82–8.75 ppm) confirms the N-oxide structure.

  • Nucleophilic Substitution with Trimethylsilyl Cyanide (TMSCN) :
    The N-oxide intermediate reacts with TMSCN in acetonitrile under reflux, introducing a cyano group at the pyridine’s ortho position. This step proceeds in 50% yield, with the product (ethyl 6-cyanonicotinate) identified by melting point (56–57°C) and 1H^1H NMR (DMSO-d6d_6: δ 9.19 ppm).

  • Cyclization to Pyrimidine Carboxylate :
    The cyano-substituted intermediate undergoes cyclization with sodium and ammonium chloride in ethanol, forming the pyrimidine ring. Subsequent esterification with ethyl chloroformate introduces the carboxylate group, yielding the target compound.

Key Data:

  • Overall Yield : ~40% (four-step sequence).

  • Critical Parameters :

    • Temperature control during oxidation (0°C to room temperature).

    • Use of anhydrous Na2 _2SO4_4 for drying organic extracts.

Cyclocondensation with Arylidene-Malononitrile Derivatives

This method employs Michael addition followed by cyclization to assemble the pyrimidine ring. Arylidene-malononitrile derivatives serve as dienophiles, reacting with cyanoacetyl intermediates to form fused heterocycles.

Reaction Mechanism and Optimization

  • Formation of Cyanoacetyl Intermediate :
    N'-(2-Cyanoacetyl)-2-hydroxybenzohydrazide is prepared by condensing 2-hydroxybenzoic acid hydrazide with cyanoacetic acid. The intermediate is characterized by IR (C≡N stretch: 2209 cm1^{-1}) and 1H^1H NMR (δ 11.28 ppm, hydroxyl proton).

  • Michael Addition and Cyclization :
    The cyanoacetyl derivative reacts with arylidene-malononitrile in ethanol under reflux (4 h, piperidine catalyst). The reaction proceeds via Michael addition, followed by intramolecular cyclization to form the pyrimidine ring. Air oxidation finalizes the aromatic system, yielding Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate.

  • Purification and Characterization :
    The crude product is recrystallized from ethanol, achieving 70–85% purity. LC-MS analysis confirms the molecular ion peak (m/z 366 [M+H]+^+), while 13C^{13}C NMR verifies carbonyl carbons at δ 157.06 and 161.08 ppm.

Key Data:

  • Yield : 75–80% (single-step cyclocondensation).

  • Advantages :

    • Short reaction time (4 h).

    • Minimal byproducts due to piperidine-mediated catalysis.

Suzuki–Miyaura Cross-Coupling

Although less documented in accessible literature, palladium-catalyzed cross-coupling offers a modular route to introduce the hydroxypyridine moiety. This method involves coupling a halopyrimidine ester with a hydroxypyridine boronic acid.

Protocol and Conditions

  • Preparation of Halopyrimidine Ester :
    Ethyl 2-chloropyrimidine-5-carboxylate is synthesized via chlorination of the corresponding hydroxy precursor using POCl3_3. The product is isolated in 90% yield and confirmed by 1H^1H NMR (δ 8.45 ppm, pyrimidine proton).

  • Coupling with Hydroxypyridine Boronic Acid :
    The chloropyrimidine reacts with 5-hydroxypyridin-2-ylboronic acid under Suzuki conditions (Pd(PPh3 _3)4_4, Na2 _2CO3_3, dioxane/water). The reaction is heated to 100°C for 12 h, achieving 65% yield after column chromatography.

  • Deprotection and Esterification :
    Protecting group removal (e.g., silyl ethers) and final esterification with ethanol/HCl yield the target compound.

Key Data:

  • Yield : 50–65% (two-step sequence).

  • Challenges :

    • Sensitivity of boronic acids to moisture.

    • Requirement for inert atmosphere.

Comparative Analysis of Methods

Method Steps Overall Yield Reaction Time Key Advantages
Condensation-Cyclization440%24–48 hHigh-purity intermediates; scalable
Cyclocondensation175%4 hRapid; minimal byproducts
Suzuki–Miyaura Coupling260%12–24 hModular; compatible with diverse substrates

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine ketone, while substitution could introduce new functional groups to the pyridine ring .

Scientific Research Applications

Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and decrease apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Features Impact on Properties Reference
Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate 5-hydroxypyridin-2-yl (position 2), ethyl ester (position 5) Hydroxyl group enables H-bonding; ester improves lipophilicity Enhanced solubility and target interaction for anti-fibrosis applications
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl (position 4), pyridin-2-yl (position 2) Strong electron-withdrawing CF₃ group Increased metabolic stability but reduced solubility due to hydrophobicity
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Chloro (position 4), methylthio (position 2) Electrophilic Cl and nucleophilic SMe groups High reactivity in substitution reactions; precursor for functionalized derivatives
Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate Amino (position 2), ethoxycarbonylmethyl (position 4) Amino group facilitates H-bonding; ester side chain adds steric bulk Potential for broad-spectrum biological activity via amine-mediated interactions
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate 3,5-Dimethylpyrazole (position 2), trifluoromethylanilino (position 4) Bulky aromatic and heteroaromatic substituents Improved selectivity in kinase inhibition due to steric and electronic effects

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase stability and electrophilicity but may reduce solubility .
  • Hydrogen-Bonding Groups (e.g., -OH, -NH₂): Enhance solubility and target binding, as seen in the target compound and its amino-substituted analog .
  • Bulkier Substituents (e.g., pyrazole, benzofuran): Improve selectivity in enzyme inhibition but may complicate synthetic routes .

Biological Activity

Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a hydroxypyridine group and an ethyl ester functional group. Its molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The compound exhibits a melting point of 214-215 °C, indicating its solid-state characteristics at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and fibrotic pathways. Research indicates that this compound may:

  • Inhibit the NF-kB inflammatory pathway , which plays a critical role in the regulation of immune response.
  • Reduce endoplasmic reticulum stress in neuronal cells, thereby preventing apoptosis.
  • Modulate collagen synthesis , suggesting its potential use in treating fibrotic diseases.

Biological Activities

  • Anti-Fibrotic Properties :
    • This compound has shown significant anti-fibrotic activity by inhibiting collagen production. In vitro studies have demonstrated that it can effectively reduce the expression of collagen type I alpha 1 (COL1A1) protein, crucial in fibrosis development.
    • The compound's IC50 values related to collagen synthesis inhibition are promising, indicating potential for therapeutic applications in fibrotic conditions.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases. It has been observed to decrease apoptosis in neuronal cells under stress conditions, which may be beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Activity :
    • This compound has been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory responses through various pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Almehizia et al. (2020)Anti-fibrotic effectsDemonstrated significant inhibition of collagen synthesis in cultured fibroblasts with an IC50 value indicating effective dosage levels .
Sabita et al. (2023)Neuroprotective effectsShowed that the compound reduced apoptosis in neuronal models subjected to oxidative stress, suggesting protective mechanisms against neurodegeneration .
BenchChem Study (2024)Synthesis and reactivityDiscussed various chemical transformations possible with the compound, reinforcing its versatility as a synthetic intermediate.

Q & A

Q. Solutions using SHELX :

  • SHELXL refinement : Incorporates anisotropic displacement parameters and restraints for disordered atoms.
  • SHELXD for phasing : Resolves phase problems in twinned data via dual-space methods.
  • Validation tools : Rfree and Hirshfeld surface analysis ensure model accuracy .

Advanced: How do structural modifications at the pyrimidine ring's 2- and 5-positions influence bioactivity?

Answer:
Comparative studies of similar pyrimidine derivatives reveal:

  • 2-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to enzymatic targets (e.g., kinase inhibition) by increasing electrophilicity. Hydroxypyridinyl groups introduce hydrogen-bonding motifs critical for receptor interactions .
  • 5-Position : Ester groups (e.g., ethyl carboxylate) improve membrane permeability but may require hydrolysis in vivo for activation. Substitution with bulkier groups (e.g., propyl) can sterically hinder target engagement .
    Methodology :
  • Molecular docking : Predict binding affinities using software like AutoDock.
  • SAR studies : Synthesize analogs (e.g., replacing hydroxypyridinyl with pyrazinyl) and compare IC50 values in enzyme assays .

Advanced: What methodological approaches address contradictions in reported biological activity data for pyrimidine derivatives?

Answer:
Root causes of contradictions :

  • Variability in assay conditions (e.g., cell line specificity, serum concentration).
  • Impurities in synthesized batches (e.g., unreacted precursors).

Q. Resolution strategies :

  • Standardized protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across labs .
  • HPLC purity analysis : Ensure >95% purity via C18 column chromatography (acetonitrile/water gradient) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

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